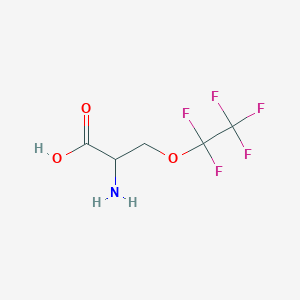

2-Amino-3-(pentafluoroethoxy)propanoic acid, 98% (H-DL-Ser(CF2CF3)-OH)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-(pentafluoroethoxy)propanoic acid, also known as H-DL-Ser(CF2CF3)-OH, is a chemical compound with the formula C5H6F5NO3 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .

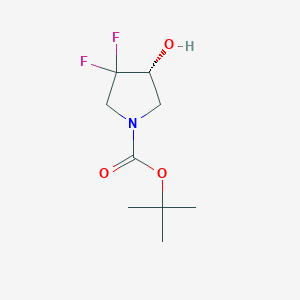

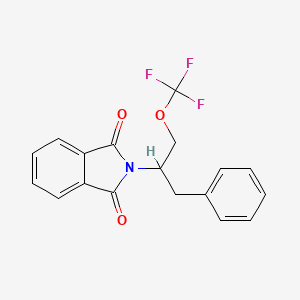

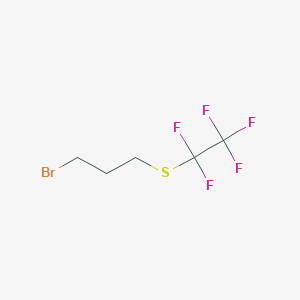

Molecular Structure Analysis

The molecular structure of 2-Amino-3-(pentafluoroethoxy)propanoic acid consists of an amino group (-NH2), a carboxyl group (-COOH), and a pentafluoroethoxy group attached to a propane backbone . The exact 3D structure could not be found in the search results.Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research and Drug Development

The unique structure of 2-Amino-3-pentafluoroethyloxy-propionic acid, with its pentafluoroethyloxy group, makes it a valuable compound in pharmaceutical research. It can be used to modify the pharmacokinetic properties of therapeutic agents, potentially leading to the development of drugs with improved efficacy and reduced toxicity .

Proteomics and Peptide Synthesis

This compound serves as a building block in the synthesis of peptides. Its incorporation into peptides can help in studying protein interactions and functions, which is crucial in understanding cellular processes and disease mechanisms .

Material Science

In material science, the compound’s ability to introduce fluorinated side chains can be exploited to create novel polymers with unique properties such as increased resistance to solvents and thermal stability .

Agricultural Chemistry

2-Amino-3-pentafluoroethyloxy-propionic acid can be used in the design of herbicides and pesticides. The fluorinated moiety could enhance the biological activity and selectivity of these agrochemicals .

Bioconjugation Techniques

The compound’s reactive amino group allows for its use in bioconjugation techniques, where it can be attached to biomolecules or surfaces, aiding in the development of diagnostic tools or targeted drug delivery systems .

Environmental Science

Research into the environmental fate of fluorinated compounds includes this acid derivative. Its study can provide insights into the degradation and persistence of fluorinated pollutants in the environment .

Catalysis

The fluorinated side chain of 2-Amino-3-pentafluoroethyloxy-propionic acid can influence the reactivity and selectivity in catalytic processes, which is beneficial in developing more efficient and sustainable chemical reactions .

Neuroscience Research

Fluorinated amino acids like this one are used in neuroscience to study neurotransmitter receptors and brain metabolism, as they can mimic natural amino acids and be detected using imaging techniques .

Wirkmechanismus

Safety and Hazards

2-Amino-3-(pentafluoroethoxy)propanoic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .

Eigenschaften

IUPAC Name |

2-amino-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F5NO3/c6-4(7,8)5(9,10)14-1-2(11)3(12)13/h2H,1,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHVEYIFZLXWBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OC(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F5NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-pentafluoroethyloxy-propionic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6351262.png)

![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)

![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6351311.png)

![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol](/img/structure/B6351345.png)